molecular formula C7H13N3O2 B1430140 {[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine CAS No. 1375474-31-9

{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

Cat. No. B1430140
M. Wt: 171.2 g/mol
InChI Key: RWVLOKYUUAAUOH-UHFFFAOYSA-N
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Description

“{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine” is a chemical compound with the CAS Number 1375474-31-9. It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine” were not found, similar compounds such as 2-Methoxyethylamine are used to synthesize amides by reacting with carboxylic acids .


Molecular Structure Analysis

The molecular formula of “{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine” is C7H13N3O2 . The InChI Code is 1S/C7H13N3O2/c1-5(11-3)7-9-6(4-8-2)12-10-7/h5,8H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine” has a molecular weight of 171.2 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 248.2±50.0 °C at 760 mmHg, and a flash point of 103.9±30.1 °C .

Scientific Research Applications

Fluorinated Heterocyclic Compounds Synthesis

A study outlines a photochemical methodology for synthesizing 3-amino- and 3-N-substituted amino-5-pentafluorophenyl-1,2,4-oxadiazoles, including the synthesis of 3-methoxy-5-pentafluorophenyl-1,2,4-oxadiazole. This process involves irradiation in methanol and ammonia or aliphatic amines, leading to fragmentation and formation of the desired oxadiazoles, demonstrating the compound's utility in synthesizing fluorinated heterocyclic compounds (Buscemi et al., 2001).

Antimicrobial Activity

Another study synthesizes novel 1,2,4-triazole derivatives, including derivatives related to {[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine, showcasing good to moderate antimicrobial activities against various microorganisms. This highlights the compound's relevance in developing antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

Research into 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, related to the compound , reveals their efficacy against various human cancer cell lines. These compounds demonstrate good to moderate anticancer activity, indicating their potential as therapeutic agents (Yakantham et al., 2019).

Nematocidal Activity

A study on novel 1,2,4-oxadiazole derivatives, including those containing a 1,3,4-thiadiazole amide moiety related to the specified compound, found significant nematocidal activities against Bursaphelenchus xylophilus. Some compounds exhibited higher efficacy than commercial agents, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole have been assessed for their corrosion inhibition abilities towards mild steel in sulfuric acid, demonstrating significant potential. This application points to the compound's utility in protecting industrial materials from corrosion (Ammal et al., 2018).

properties

IUPAC Name

1-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-5(11-3)7-9-6(4-8-2)12-10-7/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVLOKYUUAAUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CNC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
Reactant of Route 6
{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

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